2-Thienylzinc bromide
Overview
Description
2-Thienylzinc bromide is an organozinc compound with the molecular formula C4H3BrSZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
2-Thienylzinc bromide can be synthesized through the reaction of thiophene with ethyl zinc bromide. The process involves first reacting thiophene with copper iodide and then with ethylzinc bromide under an inert atmosphere to yield this compound . This method ensures the formation of the desired organozinc compound with high purity and yield.
Chemical Reactions Analysis
2-Thienylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule.
Cross-Coupling Reactions: This compound is widely used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium or nickel catalysts, and the major products formed are typically arylated thiophenes or other substituted thiophene derivatives .
Scientific Research Applications
2-Thienylzinc bromide has a wide range of applications in scientific research, including:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Thienylzinc bromide primarily involves its role as a nucleophile in chemical reactions. In cross-coupling reactions, the compound undergoes oxidative addition, transmetallation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
2-Thienylzinc bromide can be compared with other organozinc compounds, such as:
- 2-Adamantylzinc bromide
- 2-Cyanoethylzinc bromide
- 2-Pyridylzinc bromide
- 2-Thiazolylzinc bromide
These compounds share similar reactivity and are used in various organic synthesis applications. this compound is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity patterns .
Properties
IUPAC Name |
bromozinc(1+);2H-thiophen-2-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDONBTWAGIZME-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrSZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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